Fas C-Terminal Tripeptide
Overview
Description
Fas C-Terminal Tripeptide is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fas C-Terminal Tripeptide typically involves multiple steps, each requiring precise reaction conditions. The process often begins with the protection of functional groups to prevent unwanted reactions. Key steps include:
Protection of Hydroxyl Groups: Using protecting agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) to protect hydroxyl groups.
Formation of Amide Bonds: Employing coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form amide bonds between amino acids.
Deprotection: Removing protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by sequentially adding amino acids to a growing peptide chain. This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Fas C-Terminal Tripeptide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) to reduce carbonyl groups to alcohols.
Substitution: Performing nucleophilic substitution reactions with reagents like sodium azide (NaN₃) to replace leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), room temperature.
Reduction: Sodium borohydride (NaBH₄), methanol as solvent.
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF) as solvent.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols.
Scientific Research Applications
Fas C-Terminal Tripeptide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in enzymatic reactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of Fas C-Terminal Tripeptide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to enzyme active sites, altering their catalytic activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Fas C-Terminal Tripeptide: Similar in structure but may differ in the position or type of functional groups.
This compound: Another analog with slight variations in the amino acid sequence.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
Fas C-terminal tripeptide, specifically Ac-Ser-Leu-Val (Ac-SLV), is a significant bioactive peptide derived from the Fas receptor, a member of the tumor necrosis factor receptor superfamily. This tripeptide plays a crucial role in apoptosis, particularly in cancer biology, where it has been shown to influence tumor cell sensitivity to apoptosis through its interaction with Fas-associated phosphatase-1 (FAP-1). This article explores the biological activity of this compound, including its structural requirements, mechanisms of action, and relevant case studies.
Structural Requirements and Mechanisms
The biological activity of the this compound is heavily dependent on its structure. Research indicates that the presence of specific amino acids within the tripeptide is essential for its function:
- C-Terminal Amino Acids : The last three amino acids (Ser-Leu-Val) are critical for binding to FAP-1 and facilitating apoptosis. The interaction between Fas and FAP-1 inhibits Fas signaling, which can lead to resistance against apoptosis in certain cancer cells .
- Hydrophobic Groups : Modifications that introduce hydrophobic groups to the N-terminal region of Ac-SLV enhance its potency. For instance, attaching a phenylaminocarbonyl group significantly increases its effectiveness in inducing apoptosis .
Upon binding to FAP-1, the this compound disrupts the inhibitory interaction between Fas and FAP-1. This blockade allows for enhanced signaling through the Fas pathway, leading to increased apoptosis in cancer cells that would otherwise resist this process. Specifically:
- Induction of Apoptosis : Direct microinjection of Ac-SLV into colon cancer cell lines expressing both Fas and FAP-1 has been shown to induce apoptosis effectively .
- Sensitivity Restoration : In vitro studies demonstrate that treatment with Ac-SLV can restore sensitivity to Fas-mediated apoptosis in colon carcinoma cells that typically exhibit resistance due to high levels of FAP-1 expression .
Case Study 1: Colon Cancer Cells
A study evaluated the effects of Ac-SLV on colon adenocarcinoma cells. It was found that:
- FAP-1 Expression : 20 out of 28 samples expressed FAP-1, correlating with resistance to Fas-mediated apoptosis.
- Apoptosis Induction : Treatment with Ac-SLV significantly increased apoptotic rates when combined with anti-Fas antibodies, demonstrating its potential as a therapeutic agent against resistant tumors .
Case Study 2: Thymocyte Resistance
Another study focused on human thymocytes, which also exhibit resistance to Fas-mediated apoptosis due to FAP-1 expression. The introduction of synthetic Ac-SLV effectively abolished this resistance, highlighting its potential for broader applications in enhancing apoptotic signaling in various cell types .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O6/c1-8(2)6-11(14(22)19-13(9(3)4)16(24)25)18-15(23)12(7-20)17-10(5)21/h8-9,11-13,20H,6-7H2,1-5H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25)/t11-,12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIIRLCDJGETQD-AVGNSLFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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